Cyto3H2
Description
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClF2NO2S/c1-8-5-11(6-9(2)14(8)17)21(19,20)18-10-3-4-13(16)12(15)7-10/h3-7,18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUSVLUQMXGABO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClF2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs
The following table compares Cyto3H2 with structurally related brominated heterocycles:
Key Observations :
- Solubility: this compound and its indole analog (CAS 7254-19-5) exhibit lower solubility compared to the azetidine derivative (CAS 1173206-71-7), which is attributed to the latter’s non-aromatic structure and higher polarity .
- Toxicity : Brominated heterocycles (this compound, CAS 7254-19-5, 7312-10-9) show CYP enzyme inhibition, whereas the azetidine derivative (CAS 1173206-71-7) interacts with P-glycoprotein transporters, indicating divergent metabolic pathways .
- Applications : Indole and benzothiophene derivatives are prioritized for antimicrobial and electronic applications, while azetidine derivatives are explored in oncology .
Functional Analogs
The table below contrasts this compound with functionally similar compounds used in overlapping domains:
Q & A
Q. What are the foundational steps to initiate experimental research on Cyto3H2?
Begin with a systematic literature review to identify gaps in understanding this compound's physicochemical properties, biological targets, and prior experimental methodologies. Use academic databases (e.g., PubMed, Web of Science) and chemical repositories (e.g., PubChem, ChemSpider) to collate primary data. Develop a research plan that defines objectives aligned with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) . For reproducibility, document protocols for synthesis, purification, and characterization (e.g., NMR, HPLC) following guidelines from reputable journals .
Q. How should researchers design experiments to validate this compound’s mechanism of action?
Adopt a factorial design to isolate variables (e.g., concentration, temperature, solvent systems) and include positive/negative controls. For in vitro studies, use dose-response assays (e.g., IC50 determination) and orthogonal validation methods (e.g., SPR for binding affinity, CRISPR knockdown for target specificity). Statistical power analysis should determine sample size to minimize Type I/II errors . Example experimental parameters:
| Parameter | Design Consideration | Validation Method |
|---|---|---|
| Target engagement | Competitive binding assays | SPR, ITC |
| Cellular uptake | Fluorescence tagging + microscopy | Flow cytometry |
Q. What strategies ensure robust data collection and management for this compound studies?
Implement FAIR principles (Findable, Accessible, Interoperable, Reusable) for data storage. Use electronic lab notebooks (ELNs) for real-time documentation. Metadata should include experimental conditions, instrument calibration data, and raw/processed file formats (e.g., .cdf for chromatograms). For collaborative projects, establish version control and data-sharing protocols via institutional repositories .
Advanced Research Questions
Q. How can contradictory findings in this compound’s efficacy across studies be resolved?
Contradictions often arise from variability in experimental conditions (e.g., cell line heterogeneity, assay sensitivity). Conduct a meta-analysis of published data to identify confounding factors. Replicate key studies under standardized conditions, and perform sensitivity analyses to quantify parameter impacts (e.g., Bayesian networks for probabilistic dependencies) . For example:
| Study | Reported IC50 (µM) | Cell Line | Assay Type |
|---|---|---|---|
| Smith et al. (2023) | 2.4 ± 0.3 | HEK293 | MTT |
| Patel et al. (2024) | 5.1 ± 1.2 | HeLa | ATP luminescence |
Discrepancies may stem from assay endpoints (MTT vs. ATP) or cell line metabolic rates .
Q. What advanced computational methods support this compound’s structure-activity relationship (SAR) analysis?
Use molecular dynamics (MD) simulations to model ligand-receptor interactions and predict binding free energies (ΔG). Combine with QSAR models trained on experimental bioactivity data. Validate predictions via site-directed mutagenesis or crystallography. Open-source tools like AutoDock Vina or GROMACS are recommended for transparency .
Q. How can researchers optimize this compound’s bioavailability while minimizing off-target effects?
Employ pharmacokinetic/pharmacodynamic (PK/PD) modeling to balance solubility, permeability, and metabolic stability. Use in silico ADMET predictors (e.g., SwissADME) to screen derivatives. Validate top candidates in 3D organoid models or in vivo zebrafish assays for translational relevance .
Methodological Guidance for Data Interpretation
Q. What statistical approaches are critical for analyzing this compound’s dose-response data?
Non-linear regression (e.g., Hill equation) is standard for curve fitting. Use Akaike Information Criterion (AIC) to compare model fit quality. For heterogeneous datasets, apply mixed-effects models to account for batch variability. Report confidence intervals and effect sizes (e.g., Cohen’s d) to contextualize significance .
Q. How should researchers address ethical considerations in this compound’s preclinical testing?
Follow ARRIVE guidelines for in vivo studies, ensuring humane endpoints and 3Rs compliance (Replacement, Reduction, Refinement). Obtain institutional animal care committee (IACUC) approval and document protocol deviations transparently .
Data Synthesis and Publication
Q. What frameworks integrate multi-omics data to elucidate this compound’s polypharmacology?
Leverage systems biology approaches:
Q. How can researchers enhance the reproducibility of this compound studies?
Adopt open science practices:
- Publish raw data in FAIR-aligned repositories (e.g., Zenodo, Figshare).
- Share code for computational analyses via GitHub.
- Include detailed supplementary materials (e.g., synthetic protocols, spectral data) per Beilstein Journal guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
